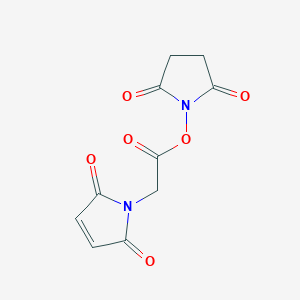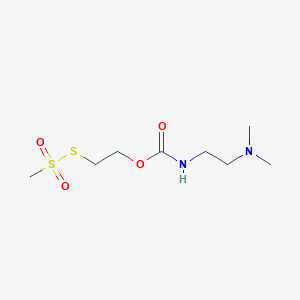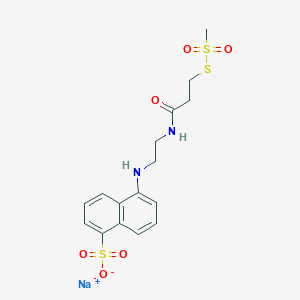
Methyl-O3-(α-D-Mannose)-α-D-Mannose
Übersicht
Beschreibung
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose, also known as MM, is a complex carbohydrate molecule that has been the subject of extensive scientific research. The molecule is composed of two alpha-D-mannose units that are linked together by a methylated oxygen atom at the third position of one of the mannose units. MM is a rare molecule that occurs naturally in certain bacteria and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Glycan-Strukturanalyse
Diese Verbindung ist mit natürlich vorkommenden und biologisch relevanten Glykanen verbunden, die aus α-Mannosiden bestehen . Es kann in der Kollisionsinduzierten Dissoziation (CID), der energieaufgelösten Massenspektrometrie (ERMS) und der 1H-Kernmagnetresonanzspektroskopie zur Analyse von Glykanstrukturen verwendet werden .
Anti-Adhäsionstherapie
Die Fähigkeit von Bakterien, Wirtsgewebe zu infizieren, wird durch ihre Adhäsion an ein bestimmtes Gewebe gesteuert. Die Hemmung dieses Prozesses gilt als effiziente Methode, um Infektionen und Biofilmbildung zu stoppen . Methyl-O3-(α-D-Mannose)-α-D-Mannose kann in der Anti-Adhäsionstherapie verwendet werden .
Arzneimittelentwicklung
this compound kann in der fortschrittlichen Arzneimittelentwicklung und -herstellung eingesetzt werden . Es kann verwendet werden, um Proteineigenschaften mit einem Röntgenfluoreszenzspektrometer (XRF) zu messen .
Studium der bakteriellen Resistenz
Die zunehmende Häufigkeit bakterieller Resistenzen ist eine wichtige Triebkraft für neuartige Antibiotika . This compound kann im Studium der bakteriellen Resistenz verwendet werden .
Behandlung von Harnwegsinfektionen
Von this compound abgeleitete Verbindungen erwiesen sich in Konzentrationen von bis zu 10 μM als nicht-zytotoxisch für HepG2-Zellen, was auf ihre selektive Toxizität hindeutet . Diese selektive Toxizität ist eines der Schlüsselmerkmale potenzieller Therapeutika zur Behandlung von Harnwegsinfektionen
Wirkmechanismus
Target of Action
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is associated with naturally occurring and biologically relevant glycans consisting of α-mannosides . These mannosides are involved in various biological processes, including the folding of glycoproteins in the endoplasmic reticulum and the reconstruction of complex N-glycans in the Golgi apparatus .
Mode of Action
The interaction of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose with its targets involves the formation of mannosyl linkages. The stability of these linkages varies depending on their position: 6-linked > 4-linked ≧ 2-linked > 3-linked mannosyl residues . This order of stability can be applied to higher glycans .
Biochemical Pathways
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in the glycan structure of naturally occurring oligosaccharide samples . It plays a crucial role in the formation of mammalian high mannose-type N-linked glycans, which are composed of nine mannoses with different anomeric configurations and linkage positions .
Result of Action
The action of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose results in the formation of mannosyl linkages, which are crucial for the structure and function of various glycans . These glycans play important roles in biological processes such as protein folding and immune response .
Biochemische Analyse
Biochemical Properties
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose plays a crucial role in biochemical reactions, particularly in the formation and modification of glycoproteins. It interacts with several enzymes, including mannosidases and glycosyltransferases, which are involved in the processing and maturation of glycoproteins. These interactions are essential for the proper folding and function of glycoproteins, which are critical for various cellular functions .
Cellular Effects
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the activity of glycoproteins on the cell surface, which are involved in cell-cell communication and signal transduction. Additionally, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose involves its binding interactions with specific enzymes and proteins. It can act as a substrate for mannosidases, leading to the cleavage of mannose residues from glycoproteins. This process is essential for the proper maturation and function of glycoproteins. Additionally, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can inhibit or activate certain enzymes, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose vary with different dosages in animal models. At low doses, it may have beneficial effects on glycoprotein processing and cellular function. At high doses, it can exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of stress responses. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is involved in several metabolic pathways, including those related to glycoprotein synthesis and degradation. It interacts with enzymes such as mannosidases and glycosyltransferases, which are critical for the processing of glycoproteins. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can affect its activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role in glycoprotein processing and other cellular functions. The activity of Methyl-O3-(alpha-D-mannose)-alpha-D-mannose can be influenced by its presence in different subcellular locations .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-ZEEOCKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222341 | |
| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72028-62-7 | |
| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072028627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-O-mannopyranosylmannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)